![molecular formula C16H17NO3S2 B14599090 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene CAS No. 61166-99-2](/img/structure/B14599090.png)
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H17NO3S2 This compound contains a benzene ring substituted with a methylsulfanyl group, a phenoxy group, a nitro group, and a propylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process may start with the nitration of a benzene derivative, followed by the introduction of methylsulfanyl and propylsulfanyl groups through substitution reactions. The phenoxy group can be introduced via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and the pathways involved in its chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride
- 1-(Methylsulfanyl)-4-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzene
- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene
Uniqueness
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both methylsulfanyl and propylsulfanyl groups, along with a nitro group, makes it a versatile compound for various chemical transformations and applications .
Propiedades
Número CAS |
61166-99-2 |
|---|---|
Fórmula molecular |
C16H17NO3S2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-(4-methylsulfanylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S2/c1-3-10-22-16-11-13(6-9-15(16)17(18)19)20-12-4-7-14(21-2)8-5-12/h4-9,11H,3,10H2,1-2H3 |
Clave InChI |
QVBFYVVXHXTXEH-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
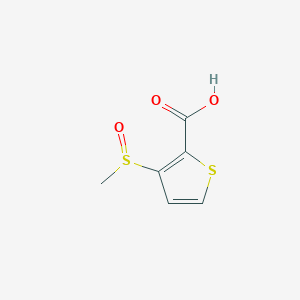
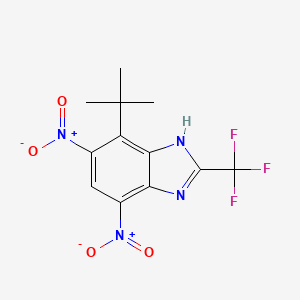
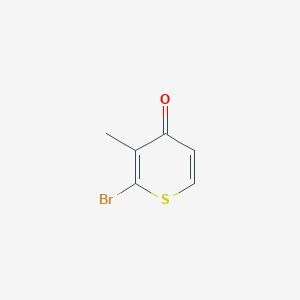

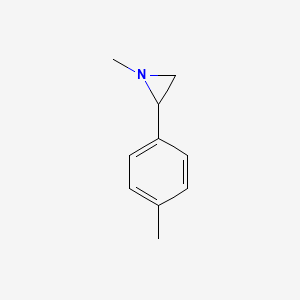
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
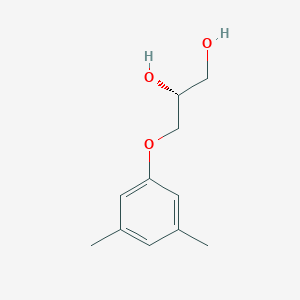
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
